Zikv-IN-2

ZIKV NS5 methyltransferase Flavivirus RNA capping Enzymatic inhibition assay

Acquire ZIKV-IN-2 (CAS 910582-16-0), a validated ZIKV NS5 MTase inhibitor (IC50=38.86 µM, EC50=6.17 µM). A C19-trityl modified dehydroandrographolide derivative for reproducible assay control. Ideal for dissecting flavivirus RNA capping mechanisms. ≥98% purity (HPLC).

Molecular Formula C39H42O4
Molecular Weight 574.7 g/mol
Cat. No. B12399121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZikv-IN-2
Molecular FormulaC39H42O4
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O
InChIInChI=1S/C39H42O4/c1-28-19-22-34-37(2,33(28)21-20-29-24-26-42-36(29)41)25-23-35(40)38(34,3)27-43-39(30-13-7-4-8-14-30,31-15-9-5-10-16-31)32-17-11-6-12-18-32/h4-18,20-21,24,33-35,40H,1,19,22-23,25-27H2,2-3H3/b21-20+/t33-,34+,35-,37+,38+/m1/s1
InChIKeyYMRKCFKUFVIBLB-ZTMLUBLPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zikv-IN-2: A Dehydroandrographolide-Derived ZIKV NS5 Methyltransferase Inhibitor for Targeted Antiviral Research


Zikv-IN-2 (also designated compound 3a) is a semi-synthetic derivative of dehydroandrographolide that functions as a potent and specific inhibitor of Zika virus (ZIKV) NS5 methyltransferase (MTase) [1]. The compound exhibits an IC50 of 38.86 μM against ZIKV NS5 MTase enzymatic activity and suppresses ZIKV E protein expression in infected cells with an EC50 of 6.17 μM . Characterized by a C19-trityl hindered ether modification on the dehydroandrographolide scaffold (molecular formula C39H42O4, MW 574.75, CAS 910582-16-0), Zikv-IN-2 demonstrates favorable in vitro safety with CC50 values exceeding 200 μM across Vero, Huh7, and A549 cell lines . This compound belongs to a distinct chemical series of dehydroandrographolide C19-hindered ethers validated as ZIKV NS5 MTase inhibitors, offering researchers a well-characterized tool for mechanistic studies of flavivirus RNA capping and replication.

Why Zikv-IN-2 Cannot Be Replaced by Other ZIKV Inhibitors in NS5 MTase-Focused Studies


Generic substitution among ZIKV inhibitors is scientifically unsound because compounds targeting distinct viral proteins (e.g., NS2B-NS3 protease, NS3 helicase, or NS5 RNA-dependent RNA polymerase) produce fundamentally different antiviral phenotypes and resistance profiles [1]. Even within the NS5 MTase inhibitor class, potency, scaffold origin, and selectivity vary substantially: Zikv-IN-2 (IC50 38.86 μM) is derived from a dehydroandrographolide backbone with a bulky C19-trityl hindered ether, whereas Zikv-IN-3 (compound 5a, IC50 18.34 μM) is a 3-oxime derivative, and the natural product theaflavin (IC50 10.10 μM) represents an entirely unrelated chemical class [2]. Substituting Zikv-IN-2 with a protease-targeting inhibitor such as NS2B/NS3-IN-4 (IC50 1.04 μM against ZIKV protease) or a broad-spectrum agent like K22 (IC50 2.1 μM) would confound experimental interpretation and fail to interrogate the specific role of NS5 methyltransferase in viral RNA capping [3]. The quantitative evidence below establishes precisely where Zikv-IN-2 offers differentiable value for NS5 MTase-centric research programs.

Quantitative Differentiation of Zikv-IN-2 Versus Closest Analogs and In-Class Alternatives


Target Confirmation: Zikv-IN-2 Is Experimentally Validated as a ZIKV NS5 MTase Inhibitor

Zikv-IN-2 (compound 3a) was confirmed via both experimental methyltransferase enzymatic assays and molecular docking studies to directly inhibit ZIKV NS5 MTase activity [1]. In contrast, Zikv-IN-1 exhibits high-affinity binding to the ZIKV RNA-dependent RNA polymerase (RdRp) domain (Kd = 1.87 μM) and does not target the MTase active site, while Zikv-IN-3 (compound 5a) is also an MTase inhibitor but with distinct structural features (3-oxime versus 3-alcohol) [2]. This target-specific validation distinguishes Zikv-IN-2 from non-MTase ZIKV inhibitors and positions it within a defined SAR series.

ZIKV NS5 methyltransferase Flavivirus RNA capping Enzymatic inhibition assay

Cellular Antiviral Potency and Selectivity Index Relative to In-Class MTase Inhibitors

Zikv-IN-2 inhibits ZIKV E protein expression in infected Vero, Huh7, and A549 cells with an EC50 of 6.17 μM while exhibiting minimal cytotoxicity (CC50 >200 μM across all three cell lines), yielding a selectivity index (SI) of >32 . In direct comparison within the same dehydroandrographolide series, Zikv-IN-3 (compound 5a) achieves a more potent EC50 of 0.38 μM (SI >526) . Compared to the structurally unrelated natural MTase inhibitor theaflavin (IC50 = 10.10 μM against MTase; EC50 = 8.19 μM in cellular assays), Zikv-IN-2 offers a distinct semi-synthetic scaffold with defined SAR [1].

Antiviral efficacy ZIKV E protein inhibition Selectivity index

Chemical Scaffold Differentiation: Dehydroandrographolide Backbone with Bulky C19 Hindered Ether

Zikv-IN-2 features a dehydroandrographolide core with a C19-trityl hindered ether modification (C39H42O4), a structural motif identified as essential for anti-ZIKV activity and NS5 MTase inhibition [1]. In contrast, Zikv-IN-3 (compound 5a) contains a 3-oxime group (C39H41NO4) and compound 5b bears a more acid-stable 19-OCHPh2 group . Compared to the natural product theaflavin (C29H24O12, a polyphenolic flavonoid) and the broad-spectrum inhibitor K22 (C27H25BrN2O3), Zikv-IN-2's semi-synthetic diterpenoid lactone scaffold provides a distinct chemical starting point for medicinal chemistry optimization .

Structure-activity relationship Natural product derivative C19 hindered ether

Mechanistic Stage of Action: Post-Entry Inhibition of ZIKV Life Cycle

Time-of-addition assays demonstrated that compound 5a (Zikv-IN-3) and its analogues, including Zikv-IN-2, act at the post-entry stage of the ZIKV life cycle, consistent with NS5 MTase inhibition occurring after viral entry and uncoating [1]. This mechanistic profile distinguishes Zikv-IN-2 from entry inhibitors such as SBI-0090799, which blocks de novo formation of the membranous replication compartment, and from compounds like K22 that target membrane-bound viral RNA synthesis at early post-entry stages [2]. The explicit post-entry inhibition window provides researchers with temporal control over experimental interventions.

Viral life cycle Time-of-addition assay Post-entry inhibition

Validated Research Applications for Zikv-IN-2 Based on Quantitative Evidence


NS5 Methyltransferase Enzymatic Assays and Mechanism-of-Action Studies

Zikv-IN-2 serves as a validated positive control and tool compound for ZIKV NS5 MTase enzymatic assays. Researchers can employ the compound at its reported IC50 concentration of 38.86 μM to benchmark MTase inhibition or to interrogate the role of RNA capping in flavivirus replication [1]. Its confirmed post-entry mechanism of action makes it suitable for time-of-addition experiments designed to dissect the temporal progression of the ZIKV life cycle [1].

Structure-Activity Relationship (SAR) Studies of Dehydroandrographolide Derivatives

As compound 3a within a defined SAR series, Zikv-IN-2 provides a critical reference point for medicinal chemistry efforts aimed at optimizing dehydroandrographolide-based ZIKV inhibitors. The compound's EC50 of 6.17 μM and CC50 >200 μM establish baseline cellular potency and safety against which newly synthesized analogues can be quantitatively compared . Its C19-trityl hindered ether modification represents a key structural feature for probing the steric requirements of the MTase binding pocket [1].

Comparative Pharmacology Across Flavivirus NS5 MTase Inhibitors

Given the structural conservation of NS5 MTase across flaviviruses, Zikv-IN-2 can be utilized in cross-virus selectivity panels to assess the specificity of MTase inhibition. Researchers comparing Zikv-IN-2 (IC50 = 38.86 μM against ZIKV) with alternative MTase inhibitors such as theaflavin (IC50 = 10.10 μM) or Zikv-IN-3 (IC50 = 18.34 μM) can delineate scaffold-dependent differences in target engagement and antiviral spectrum [2].

Reference Compound for Antiviral Screening Libraries

Zikv-IN-2 is suitable for inclusion as a reference standard in high-throughput screening campaigns targeting ZIKV NS5 MTase. Its well-characterized potency (EC50 = 6.17 μM), low cytotoxicity (CC50 >200 μM), and defined purity (≥98% by HPLC) meet the requirements for a reproducible assay control . The compound's semi-synthetic origin and distinct chemotype offer a complementary hit identification strategy orthogonal to purely synthetic small-molecule libraries.

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